Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which undergoes a series of reactions to form the benzoxazole ring. The reaction conditions often include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead tetraacetate, hydrochloric acid, sodium nitrite, and sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic nitriles in isopropanol and zinc bromide can lead to the formation of tetrazole-fused benzoxazoles .
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antibacterial, antifungal, and anticancer agent . It has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic activity against cancer cell lines . Additionally, this compound is being explored for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and proteins involved in bacterial and fungal cell wall synthesis, as well as interfering with cancer cell proliferation and survival pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate can be compared with other benzoxazole derivatives, such as ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenyl-5-pyrimidinecarboxylate and ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate. These compounds share similar structural features but differ in their substituents, which can influence their pharmacological activities and chemical properties. The unique combination of the benzoxazole and pyrimidine rings in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-21-13(20)10-8-16-14(17-9(10)2)19-15-18-11-6-4-5-7-12(11)22-15/h4-8H,3H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXHNQXTSTMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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